molecular formula C26H24N2O5S B2761608 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate CAS No. 851094-29-6

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate

Cat. No.: B2761608
CAS No.: 851094-29-6
M. Wt: 476.55
InChI Key: FKYQDLUCSIJAMP-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenylsulfonyl group and a methoxybenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, leading to changes in their activity. The pyrazole ring and methoxybenzoate ester can also contribute to the compound’s overall biological effects by modulating its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate is unique due to its combination of a pyrazole ring, phenylsulfonyl group, and methoxybenzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

4-(Benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 3-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is known for its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C26H24N2O5SC_{26}H_{24}N_{2}O_{5}S, and its structure includes a pyrazole ring, a benzenesulfonyl group, and a methoxybenzoate ester. The presence of these functional groups contributes to its biological activity and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The phenylsulfonyl group enhances binding affinity, while the pyrazole core contributes to the compound's stability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Data

Recent studies have explored the biological activities of related compounds within the pyrazole class. Although specific data on this exact compound may be limited, insights can be drawn from similar structures.

Activity Type Related Compounds Findings
Anticancer ActivityPyrazole derivativesInhibition of cancer cell proliferation in vitro .
Anti-inflammatory EffectsSulfonamide derivativesReduction in inflammatory markers in animal models .
Antimicrobial PropertiesVarious pyrazolesExhibited significant antimicrobial activity against several pathogens.

Case Studies

  • Anticancer Properties: A study demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation. The presence of a sulfonyl group was noted to enhance this effect by increasing lipophilicity and cellular uptake.
  • Anti-inflammatory Effects: Another investigation focused on a structurally similar compound that exhibited significant anti-inflammatory properties in vivo. The study reported reduced levels of pro-inflammatory cytokines following treatment with the pyrazole derivative.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-13-14-23(18(2)15-17)28-25(33-26(29)20-9-8-10-21(16-20)32-4)24(19(3)27-28)34(30,31)22-11-6-5-7-12-22/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYQDLUCSIJAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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